

### What is the chemical structure of Boditrectinib?

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Technical Guide to **Boditrectinib** (AUM-601)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Boditrectinib**, also known as AUM-601, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor. It targets the TRKA, TRKB, and TRKC protein kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Fusions of these genes with other partners lead to the production of chimeric TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers. **Boditrectinib** has demonstrated the ability to inhibit wild-type TRK proteins and variants with acquired resistance mutations. This document provides a detailed overview of the chemical structure, mechanism of action, relevant signaling pathways, and available preclinical data for **Boditrectinib**.

## **Chemical Structure and Properties**

**Boditrectinib** is a synthetic organic small molecule. Its chemical identity is well-defined by its structural formula, IUPAC name, and other chemical identifiers.



| Property         | Value                                                                                                                     |  |
|------------------|---------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | (2E)-3-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-1-(piperazin-1-yl)prop-2-en-1-one[1] |  |
| Synonyms         | AUM-601, AUM601, CHC2014, CHC 2014,<br>CHC-2014[1]                                                                        |  |
| Chemical Formula | C23H24F2N6O[1]                                                                                                            |  |
| Molecular Weight | 438.48 g/mol [1]                                                                                                          |  |
| CAS Number       | 1940165-80-9[1]                                                                                                           |  |
| SMILES           | C1CINVALID-LINK N(C1)c3ccn4c(c(/C=C/C(=O)N5CCNCC5)cn4)n 3[2]                                                              |  |
| InChlKey         | BQFYCHBYISNPFW-SQZHUTIHSA-N[1]                                                                                            |  |

# **Mechanism of Action and Signaling Pathways**

**Boditrectinib** functions as a selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

**Boditrectinib** binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the aberrant signaling cascades. The primary signaling pathways implicated in TRK fusion-positive cancers are the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway) and the phosphoinositide 3-kinase (PI3K)-AKT pathway.

## **TRK Signaling Pathways**

The following diagram illustrates the central role of TRK fusion proteins in activating the MAPK and PI3K-AKT signaling cascades and the point of intervention for **Boditrectinib**.





Click to download full resolution via product page

Boditrectinib inhibits TRK fusion proteins, blocking MAPK and PI3K-AKT pathways.

# **Experimental Protocols**

Detailed, publicly available experimental protocols for the synthesis and evaluation of **Boditrectinib** are limited. However, based on patent literature and general methodologies for



similar compounds, representative protocols can be outlined.

### **Representative Synthesis of Boditrectinib**

The synthesis of **Boditrectinib** can be conceptualized as a multi-step process involving the synthesis of key intermediates followed by their coupling. The core components are the pyrazolo[1,5-a]pyrimidine core, the (2R)-2-(2,5-difluorophenyl)pyrrolidine moiety, and the acryloyl piperazine side chain.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core This heterocyclic core is typically synthesized through the condensation of a substituted pyrazole with a  $\beta$ -ketoester or a similar three-carbon electrophile. Various synthetic routes for pyrazolo[1,5-a]pyrimidines have been described in the chemical literature.

Step 2: Synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine This chiral intermediate can be prepared via several methods, including asymmetric synthesis or resolution of a racemic mixture. One potential route involves the reaction of a protected pyrrolidone with a Grignard reagent derived from 1-bromo-2,5-difluorobenzene, followed by reduction and deprotection.

Step 3: Synthesis of the Acryloyl Piperazine Side Chain This component can be prepared by the acylation of piperazine with acryloyl chloride or a related activated acrylic acid derivative.

Step 4: Assembly of **Boditrectinib** The final assembly would likely involve the nucleophilic aromatic substitution of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with (2R)-2-(2,5-difluorophenyl)pyrrolidine, followed by coupling with the acryloyl piperazine side chain, potentially via a Heck or other cross-coupling reaction, or by direct formation of the acrylamide.

### **In Vitro Kinase Inhibition Assay**

The inhibitory activity of **Boditrectinib** against TRK kinases can be determined using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC<sub>50</sub> value of **Boditrectinib** against TRKA, TRKB, and TRKC.

#### Materials:

Recombinant human TRKA, TRKB, and TRKC kinases



- Biotinylated peptide substrate
- ATP
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-allophycocyanin (SA-APC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Boditrectinib stock solution in DMSO
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of **Boditrectinib** in DMSO and then in assay buffer.
- Add the kinase, peptide substrate, and Boditrectinib dilutions to the assay plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents (Europium-labeled antibody and SA-APC).
- Incubate in the dark to allow for binding.
- Read the plate on a suitable microplate reader capable of detecting time-resolved fluorescence.
- Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC<sub>50</sub> value.

## **Cell-Based Proliferation Assay**



The anti-proliferative effect of **Boditrectinib** on cancer cells harboring NTRK fusions can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Objective: To determine the EC<sub>50</sub> value of **Boditrectinib** in a TRK fusion-positive cancer cell line.

#### Materials:

- TRK fusion-positive cancer cell line (e.g., KM12)
- Appropriate cell culture medium and supplements
- Boditrectinib stock solution in DMSO
- MTT reagent or CellTiter-Glo reagent
- 96-well cell culture plates

#### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of **Boditrectinib**.
- Incubate for a specified period (e.g., 72 hours).
- Add the viability reagent (MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Plot the cell viability against the drug concentration to calculate the EC<sub>50</sub> value.

## **Quantitative Data**

Specific preclinical data for **Boditrectinib** is emerging from conference presentations and publications. For context, the inhibitory potencies of the first-generation TRK inhibitors,



Larotrectinib and Entrectinib, are provided below. **Boditrectinib** is expected to have a similar or improved profile, particularly against resistance mutations.

| Compound      | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
|---------------|----------------|----------------|----------------|
| Larotrectinib | 5              | 11             | 7              |
| Entrectinib   | 1              | 3              | 5              |

Note: Data for Larotrectinib and Entrectinib are from published literature and are provided for comparative purposes.

# **Experimental Workflow Visualization**

The following diagram outlines a typical preclinical workflow for the evaluation of a kinase inhibitor like **Boditrectinib**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. US4072680A Derivatives of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine Google Patents [patents.google.com]
- 2. CN104672121A Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride -Google Patents [patents.google.com]
- To cite this document: BenchChem. [What is the chemical structure of Boditrectinib?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856254#what-is-the-chemical-structure-of-boditrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com